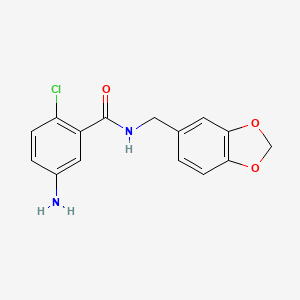
N-(3-aminophenyl)azepane-1-carboxamide
Overview
Description
“N-(3-aminophenyl)azepane-1-carboxamide” is a chemical compound with the CAS Number: 1040012-46-1 . It has a molecular weight of 233.31 and its IUPAC name is N-(3-aminophenyl)-1-azepanecarboxamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H19N3O . The InChI code is 1S/C13H19N3O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,14H2,(H,15,17) .Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature is room temperature . Unfortunately, the boiling point, melting point, and density are not available .Scientific Research Applications
Azepanium Ionic Liquids
Research by Belhocine et al. (2011) explores the synthesis of a new family of room temperature ionic liquids derived from azepane. These compounds, known as azepanium ionic liquids, have potential applications in green chemistry due to their properties such as low viscosity, high conductivity, and wide electrochemical windows. This makes them promising alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Synthesis of N-Heterocycles
Matlock et al. (2015) report on the synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines using α-phenylvinylsulfonium salts. This method yields moderate to excellent yields and demonstrates high levels of regio- and diastereoselectivity. Such compounds have applications in organic synthesis, where N-heterocycles are valuable scaffolds in drug development and materials science (Matlock et al., 2015).
Palladium-Catalyzed C–H Arylation
Jain et al. (2016) developed a method for enantioselective α-C–H coupling of amines, including azepanes, using palladium catalysis. This approach is significant for the functionalization of saturated aza-heterocycles, which are central to many bioactive compounds and pharmaceuticals (Jain et al., 2016).
Azepine Synthesis via Photolysis
Doering and Odum (1966) explored the ring enlargement in the photolysis of phenyl azide, leading to the formation of azepine derivatives. Such reactions offer pathways for constructing complex N-heterocyclic structures, which are of interest in synthetic organic chemistry (Doering & Odum, 1966).
[6 + 1] Annulation for Azepine Synthesis
Yoshimatsu et al. (2015) report a hafnium(III)-catalyzed [6 + 1] annulation method for synthesizing azepines. This protocol expands the toolkit for constructing azepine rings, which are important in medicinal chemistry and drug discovery (Yoshimatsu et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(3-aminophenyl)azepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSNBYNPBMEGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)



amine](/img/structure/B1517580.png)
![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)


amine](/img/structure/B1517588.png)
amine](/img/structure/B1517589.png)
